molecular formula C2Cl4<br>C2Cl4<br>Cl2C=CCl2 B127269 Tetrachloroethylene CAS No. 127-18-4

Tetrachloroethylene

Cat. No.: B127269
CAS No.: 127-18-4
M. Wt: 165.8 g/mol
InChI Key: CYTYCFOTNPOANT-UHFFFAOYSA-N
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Description

Tetrachloroethylene, also known as perchloroethylene, is a chlorinated hydrocarbon with the chemical formula Cl₂C=CCl₂. It is a colorless, non-flammable liquid with a sweet odor. This compound is widely used as a solvent in dry cleaning and for degreasing metals. It was first synthesized by Michael Faraday in 1821 and has been commercially produced since the early 20th century .

Mechanism of Action

Target of Action

Tetrachloroethylene primarily targets the central nervous system, kidney, liver, immune system, and hematologic system . It is toxicologically similar to trichloroethylene (TCE), both being simple olefins with three (TCE) or four (PCE) chlorines .

Mode of Action

For instance, high-level inhalation exposure to this compound can cause irritation of the upper respiratory tract and eyes, kidney dysfunction, and neurological effects such as reversible mood and behavioral changes, impairment of coordination, dizziness, headache, sleepiness, and unconsciousness .

Pharmacokinetics

The pharmacokinetics of this compound involves its distribution and metabolism in the human body. Physiologically based pharmacokinetic (PBPK) models have been used to understand the population toxicokinetics of this compound . The PBPK model suggests that there may be a disproportionality of about 20-fold between the amount of this compound metabolized at high exposures (e.g., 50 ppm) and the amount metabolized at low exposures (e.g., 0.001 ppm) .

Result of Action

The primary effects from chronic (long term) inhalation exposure to this compound are neurological, including impaired cognitive and motor neurobehavioral performance . This compound exposure may also cause adverse effects in the kidney, liver, immune system, and hematologic system, and on development and reproduction . Studies of people exposed in the workplace have found associations with several types of cancer including bladder cancer, non-Hodgkin lymphoma, multiple myeloma .

Biochemical Analysis

Biochemical Properties

Tetrachloroethylene is a chlorinated compound that interacts with various enzymes and proteins in the body. It is primarily metabolized by the liver, where it undergoes dechlorination to form trichloroacetic acid .

Cellular Effects

This compound has been shown to have various effects on cellular function. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce changes in the expression of genes involved in the metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to proteins and enzymes, leading to changes in their function. For example, it can inhibit the activity of certain enzymes involved in the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable compound, but it can degrade under certain conditions. Long-term exposure to this compound can lead to changes in cellular function, as observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, but at high doses, it can cause toxic effects. For example, high doses of this compound have been shown to cause liver damage in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, where it undergoes dechlorination to form trichloroacetic acid . This process involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is primarily produced by the chlorination of hydrocarbons. The process involves the reaction of ethylene with chlorine at high temperatures, followed by distillation to purify the product. The reaction conditions typically include temperatures ranging from 150°C to 800°C and the use of catalysts such as potassium chloride and aluminum chloride .

Chemical Reactions Analysis

Tetrachloroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrachloroethylene has numerous applications in scientific research:

Comparison with Similar Compounds

Tetrachloroethylene is often compared with other chlorinated hydrocarbons such as:

    Trichloroethylene: Similar in structure but has three chlorine atoms instead of four. It is also used as a solvent and has similar toxicological effects.

    Dichloroethylene: Contains two chlorine atoms and is used in the production of polymers and other chemicals.

    Carbon Tetrachloride: Contains four chlorine atoms but is structurally different.

Uniqueness: this compound is unique due to its stability, non-flammability, and effectiveness as a solvent in dry cleaning and metal degreasing. Its widespread use and environmental persistence make it a compound of significant interest in both industrial and environmental contexts .

Properties

IUPAC Name

1,1,2,2-tetrachloroethene
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InChI

InChI=1S/C2Cl4/c3-1(4)2(5)6
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InChI Key

CYTYCFOTNPOANT-UHFFFAOYSA-N
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Canonical SMILES

C(=C(Cl)Cl)(Cl)Cl
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Molecular Formula

C2Cl4, Array
Record name PERCHLOROETHYLENE
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Related CAS

25135-99-3
Record name Ethene, 1,1,2,2-tetrachloro-, homopolymer
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DSSTOX Substance ID

DTXSID2021319
Record name Tetrachloroethylene
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Molecular Weight

165.8 g/mol
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Physical Description

Perchloroethylene appears as a clear colorless volatile liquid having an ether-like odor. Noncombustible. Insoluble in water. Vapors heavier than air. Density approximately 13.5 lb / gal. Used as dry cleaning solvent, a degreasing solvent, a drying agent for metals, and in the manufacture of other chemicals., Liquid, Colorless liquid with a mild, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, chloroform-like odor.
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Boiling Point

250 °F at 760 mmHg (NTP, 1992), 121.2 °C, 121 °C, 250 °F
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Flash Point

No flash point in conventional closed tester.
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), In water, 206 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, chloroform, benzene, Miscible with ethanol, ethyl ether, benzene, Miscible with solvent hexane; dissolves in most of the fixed and volatile oils, 0.206 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015, 0.02%
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Density

1.63 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6230 g/cu cm at 20 °C, Density (at 20 °C): 1.62 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 1.62
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Vapor Density

5.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.83 (Air = 1), Relative vapor density (air = 1): 5.7, 5.83
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Vapor Pressure

14 mmHg at 68 °F ; 15.8 mmHg at 72 °F (NTP, 1992), 18.5 [mmHg], 18.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.9, 14 mmHg
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Color/Form

Colorless liquid

CAS No.

127-18-4
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Record name PERCHLOROETHYLENE (TETRACHLOROETHYLENE)
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Melting Point

-2 °F (NTP, 1992), -22.2 °C, -22.3 °C, -22 °C, -2 °F
Record name PERCHLOROETHYLENE
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Record name Tetrachloroethylene
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Record name Perchloroethylene
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Record name TETRACHLOROETHYLENE
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Record name Tetrachloroethylene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrachloroethylene
Reactant of Route 2
Tetrachloroethylene
Reactant of Route 3
Tetrachloroethylene
Reactant of Route 4
Tetrachloroethylene

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